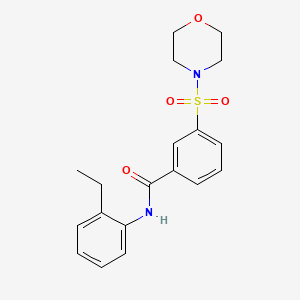

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide

Description

N-(2-Ethylphenyl)-3-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative featuring a morpholinosulfonyl group at the 3-position of the benzamide core and a 2-ethylphenyl substituent on the amide nitrogen. Its synthesis likely involves coupling a 3-(morpholinosulfonyl)benzoyl chloride with 2-ethylaniline, analogous to methods described for related benzamides .

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-15-6-3-4-9-18(15)20-19(22)16-7-5-8-17(14-16)26(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWCASURPSHBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with 3-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by targeting specific molecular pathways involved in tumor growth and survival. The compound's mechanism of action may involve the modulation of signaling pathways that are crucial for cancer cell viability, such as apoptosis induction and cell cycle arrest.

Antimicrobial Applications

This compound has also been evaluated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research suggests that this compound can act as a biofilm inhibitor, potentially enhancing the efficacy of existing antibiotics by preventing bacterial colonization and resistance development.

Drug Development and Optimization

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) have provided insights into optimizing its therapeutic efficacy while minimizing toxicity. These findings are essential for advancing the compound through preclinical and clinical trials .

Enzyme Inhibition Studies

This compound has been investigated as a potential inhibitor of various enzymes involved in disease processes. Its structural features allow it to interact with target enzymes effectively, which may lead to the development of new treatments for conditions such as neurodegenerative diseases or metabolic disorders .

Fluorescent Probes in Biological Imaging

The unique chemical structure of this compound allows for functionalization to create fluorescent probes. These probes can be utilized in biological imaging applications, enabling researchers to visualize molecular processes in real-time at the cellular level.

RNA Modification Techniques

The compound's structural characteristics facilitate the enzymatic synthesis of 2'-modified RNA molecules, which are essential for producing therapeutic RNA with increased stability and reduced immunogenicity. This application is particularly relevant in gene therapy and RNA-based therapeutics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(4-(morpholinosulfonyl)phenyl)benzamide | Chlorinated phenyl group | Different halogen affects reactivity |

| 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide | Fluorine atom present | Fluorine enhances electrophilicity |

| N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | Thiazole ring included | Thiazole contributes to diverse biological activity |

This table illustrates how variations in substituents can influence the biological activity and pharmacokinetic profiles of related compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Sulfamoyl benzamide derivatives are prominent for their inhibitory effects on h-NTPDases. Key comparisons include:

Key Observations :

- The N-aryl substituent significantly influences potency. For example, 3f (4-methoxyphenyl) shows sub-µM activity, suggesting that electron-donating groups (e.g., methoxy) enhance binding to h-NTPDase2 .

- The morpholinosulfonyl group is conserved across these analogues, indicating its critical role in enzyme interaction, possibly through hydrogen bonding or charge transfer .

Benzamide Derivatives in Agriculture

Several benzamides are commercial pesticides, differing in substituent patterns and applications:

Key Observations :

- Lipophilic groups (e.g., trifluoromethyl in flutolanil) enhance fungicidal activity by improving membrane permeability . The target compound’s morpholinosulfonyl group introduces polarity, likely reducing agrochemical utility but increasing suitability for therapeutic targets.

- N-Aryl position : Mepronil’s 3-isopropoxyphenyl group optimizes fungicidal action, whereas the target compound’s 2-ethylphenyl may prioritize enzyme selectivity over broad-spectrum activity .

Antimicrobial and Natural Benzamides

Natural and synthetic benzamides exhibit diverse bioactivities:

Key Observations :

- Natural benzamides (e.g., compound 8) lack sulfonyl or morpholino groups, relying instead on ester or hydroxyl groups for bioactivity . This contrasts with synthetic derivatives like the target compound, where sulfonamide groups enhance target specificity.

- Antimicrobial benzamides (e.g., compound II) incorporate hydrazine-carbonyl moieties, which facilitate metal chelation and disrupt microbial enzymes . The target compound’s morpholinosulfonyl group may similarly interact with eukaryotic enzymes but with distinct mechanistic outcomes.

Comparison to Other Syntheses :

Biological Activity

N-(2-ethylphenyl)-3-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of ectonucleotidases, which are involved in various physiological and pathological processes. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a morpholine derivative with a sulfonamide group. The synthetic pathway often includes the use of chlorosulfonylbenzoic acid and carbodiimide coupling methods to achieve the desired product. The specific synthesis method can influence the biological activity of the resulting compound, making it crucial to optimize these conditions for enhanced efficacy.

Inhibition of h-NTPDases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. These enzymes play critical roles in purinergic signaling pathways, impacting various cellular processes including inflammation, thrombosis, and cancer progression.

- IC50 Values : The compound has shown varying degrees of inhibition across different h-NTPDase isoforms:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the morpholino and sulfonamide groups is essential for enhancing binding affinity to target enzymes. Variations in substituents on the benzamide backbone significantly affect potency, indicating a clear structure-activity relationship.

Molecular docking studies have revealed that this compound interacts with specific amino acids within the active sites of h-NTPDases, leading to competitive inhibition. These interactions may include hydrogen bonds and hydrophobic contacts that stabilize the inhibitor-enzyme complex.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Cancer Treatment : In vitro studies have shown that related benzamide derivatives exhibit anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The compounds were evaluated using MTT assays, demonstrating comparable efficacy to established treatments like Entinostat .

- Inflammation Models : In models of inflammation, compounds that inhibit h-NTPDases have been shown to reduce pro-inflammatory cytokine release, suggesting a potential application in treating inflammatory diseases .

Data Tables

| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | h-NTPDase1 | 2.88 ± 0.13 | Inhibitor |

| This compound | h-NTPDase3 | 0.72 ± 0.11 | Inhibitor |

| Related Compound | h-NTPDase8 | 0.28 ± 0.07 | Selective Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.